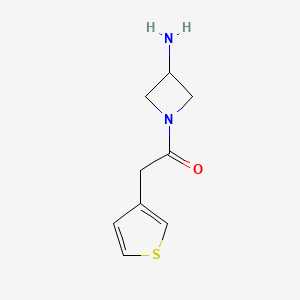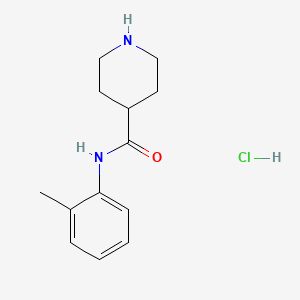
4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine
Übersicht
Beschreibung
4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine, also known as 4-CEM, is an organic compound belonging to the pyrimidine class of heterocyclic compounds. It is a colorless, hygroscopic solid with a molecular weight of 257.6 g/mol. 4-CEM is widely used in a variety of scientific research applications, including medicinal chemistry, chemical synthesis, and drug discovery.
Wirkmechanismus
4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine is a nucleophilic compound and is capable of undergoing a variety of substitution reactions. In particular, it is capable of undergoing nucleophilic substitution reactions with a variety of electron-rich substrates, such as alcohols, amines, and thiols.
Biochemical and Physiological Effects
4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine has been shown to have a variety of biochemical and physiological effects. In particular, 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine has been shown to inhibit the enzyme acetylcholinesterase, resulting in an increase in the levels of acetylcholine in the brain. Additionally, 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine has been shown to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine in laboratory experiments has a number of advantages and limitations. One of the major advantages of using 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine in laboratory experiments is its low cost and easy availability. Additionally, 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine is a relatively stable compound and is not prone to degradation. However, one of the major limitations of using 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine in laboratory experiments is its relatively low solubility in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine research. One potential direction is the development of new compounds based on 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine, such as novel drugs and drug candidates. Additionally, further research could be conducted on the biochemical and physiological effects of 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine, such as its anti-inflammatory and analgesic properties. Furthermore, further research could be conducted on the synthesis of 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine, with the aim of developing more efficient and cost-effective synthesis methods. Finally, further research could be conducted on the use of 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine in drug discovery, with the aim of identifying new drugs and drug candidates.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine is widely used in scientific research applications, such as medicinal chemistry, chemical synthesis, and drug discovery. In medicinal chemistry, 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine is used to synthesize a variety of compounds, including novel drugs and drug candidates. In chemical synthesis, 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine is used to synthesize a variety of compounds, including dyes, pigments, and other organic compounds. In drug discovery, 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine is used to identify and develop new drugs.
Eigenschaften
IUPAC Name |
4-chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-3-17-11-6-4-10(5-7-11)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVERNOJNKXRSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine](/img/structure/B1466615.png)


![2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol](/img/structure/B1466618.png)
![1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one](/img/structure/B1466619.png)

![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466622.png)

![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466625.png)

![N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466628.png)
![3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466629.png)

